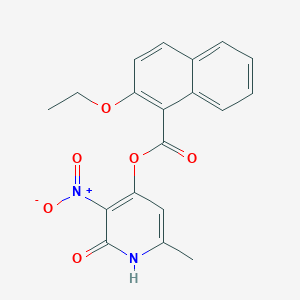

![molecular formula C12H13NO2 B2684784 3-[(苄氧基)甲基]噁二唑-3-碳腈 CAS No. 1864016-40-9](/img/structure/B2684784.png)

3-[(苄氧基)甲基]噁二唑-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

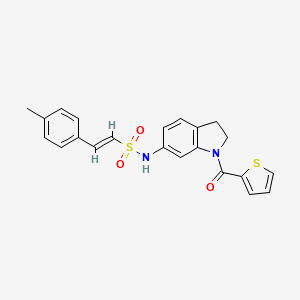

“3-[(Benzyloxy)methyl]oxetane-3-carbonitrile” is a chemical compound with the IUPAC name "3-[(benzyloxy)methyl]oxetane" . It has a molecular weight of 178.23 .

Synthesis Analysis

The synthesis of oxetane derivatives like “3-[(Benzyloxy)methyl]oxetane-3-carbonitrile” can be achieved through various methods. One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This process can be facilitated by increasing the equivalents of trimethyloxosulfonium iodide . Another related method uses the sodium anion of an NTs-sulfoximine .Molecular Structure Analysis

The molecular structure of “3-[(Benzyloxy)methyl]oxetane-3-carbonitrile” is characterized by an oxetane ring, which is a four-membered cyclic ether . This structure is further substituted with a benzyloxy methyl group .Chemical Reactions Analysis

The chemical reactions involving “3-[(Benzyloxy)methyl]oxetane-3-carbonitrile” and similar oxetane derivatives are quite diverse. For instance, monosubstituted epoxides treated with dimethyloxosulfonium methylide result in oxetanes . Additionally, vinyl derivatives can undergo bromination with Br2 or epoxidation with m-CPBA .科学研究应用

合成化学应用

包括类似于3-[(苄氧基)甲基]氧杂环-3-腈的结构的氧杂环已被确认为各种合成途径中的关键中间体。例如,与甲硅烷基烯醇醚和烯酰胺进行的Paternó-Büchi反应是获得3-(甲硅烷基氧基)氧杂环的方法,证明了氧杂环在创建具有高非对映选择性的复杂分子结构中的效用(Vogt等人,2009)。类似地,氧杂环-3-叔丁基磺亚胺反应提供了一种直接的方法来合成结构多样的3-氨基氧杂环,展示了氧杂环作为双生二甲基和羰基的生物等排体的药物发现中的多功能性(Hamzik & Brubaker,2010)。

药物化学应用

由于氧杂环独特的物理化学性质,它们在药物化学中越来越受到关注,这些性质通常可以改善药物发现中目标分子的化学性质。具体来说,3,3-二芳基氧杂环因其作为生物等排体的潜力而受到研究,特别是作为二苯甲酮的替代品,增强了类药物分子的物理化学性质。此类研究强调了氧杂环作为药物发现中新颖设计元素的潜力,提供了对传统烷基接头的改进(Dubois等人,2021)。

作用机制

未来方向

The future directions in the research and application of “3-[(Benzyloxy)methyl]oxetane-3-carbonitrile” and similar oxetane derivatives are promising. Oxetanes, as strained cyclic ethers, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .

属性

IUPAC Name |

3-(phenylmethoxymethyl)oxetane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5H,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVSCDOGMOMFEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(COCC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

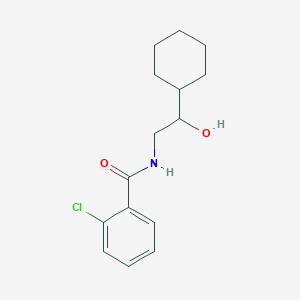

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)

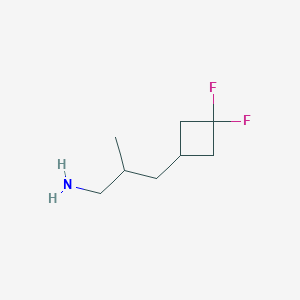

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)

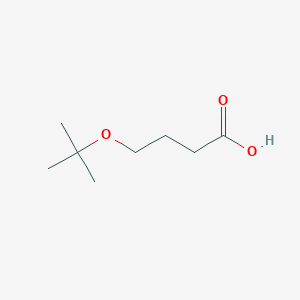

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684716.png)

![2-Amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2684722.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2684724.png)